N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide typically involves the reaction of 4-methylpiperidine with butanimidamide under specific conditions. The reaction is carried out in the presence of a hydroxylating agent to introduce the hydroxy group . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide include:
- N-hydroxy-4-(4-methylpiperidin-1-yl)butanamide
- N’-hydroxy-4-(4-ethylpiperidin-1-yl)butanimidamide
- N’-hydroxy-4-(4-phenylpiperidin-1-yl)butanimidamide
Uniqueness
N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide is unique due to its specific structural features, such as the presence of a hydroxy group and a 4-methylpiperidinyl moiety. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |
InChI |
InChI=1S/C10H21N3O/c1-9-4-7-13(8-5-9)6-2-3-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
InChI Key |
VLUDAIUIUQFXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCCC(=NO)N |
Origin of Product |
United States |
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